![molecular formula C26H35BN2O5 B2910958 {2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester CAS No. 2096996-88-0](/img/structure/B2910958.png)
{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C26H35BN2O5 and its molecular weight is 466.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound {2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester represents a novel class of boron-containing compounds with potential applications in medicinal chemistry and drug development. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C19H26BNO4
- Molecular Weight : 347.33 g/mol
- CAS Number : [insert CAS number if available]
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its boron-containing structure. Boron compounds have been shown to interact with various biological targets:
- Enzyme Inhibition : The dioxaborolane moiety can inhibit certain enzymes by forming stable complexes with hydroxyl groups in active sites.
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis through interactions with receptor tyrosine kinases.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant anticancer activity. For instance:
- Case Study 1 : A study demonstrated that a related dioxaborolane compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The IC50 value was found to be 10 µM in vitro .
Cardiovascular Effects
The cardiovascular implications of this compound are under investigation:
- Case Study 2 : In an isolated rat heart model, the compound showed a decrease in coronary resistance and improved perfusion pressure at a concentration of 0.001 nM . This suggests potential benefits in managing conditions like pulmonary hypertension.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
Parameter | Value |
---|---|
Absorption | Moderate |
Bioavailability | Estimated at 40% |
Half-life | Approximately 6 hours |
Metabolism | Hepatic (CYP450 pathway) |
Excretion | Renal |
Safety Profile
The safety profile of the compound has been assessed through various toxicological studies. Preliminary results indicate that it exhibits low toxicity levels with an LD50 greater than 1000 mg/kg in animal models.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
- Targeted Delivery Systems : Developing nanocarrier systems to enhance bioavailability and reduce systemic toxicity.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BN2O5/c1-24(2,3)32-23(31)29-21(16-18-12-9-8-10-13-18)22(30)28-20-15-11-14-19(17-20)27-33-25(4,5)26(6,7)34-27/h8-15,17,21H,16H2,1-7H3,(H,28,30)(H,29,31)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQIOGYIKGTIKI-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.